

# BI-135585 cross-reactivity with other hydroxysteroid dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-135585 |           |
| Cat. No.:            | B606072   | Get Quote |

## **BI-135585 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **BI-135585**, a potent and selective  $11\beta$ -hydroxysteroid dehydrogenase 1 ( $11\beta$ -HSD1) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

## Frequently Asked Questions (FAQs)

Q1: What is **BI-135585** and what is its primary target?

A1: **BI-135585** is a potent, selective, and orally active small molecule inhibitor of  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1).[1] Its primary mechanism of action is to block the conversion of inactive cortisone to active cortisol within cells, thereby reducing local glucocorticoid levels.

Q2: What is the reported potency of **BI-135585**?

A2: **BI-135585** has been shown to be a highly potent inhibitor of 11β-HSD1 with reported IC50 values of 13 nM and 4.3 nM in different assays.[1][2][3]

Q3: How selective is **BI-135585** for 11β-HSD1 over other hydroxysteroid dehydrogenases?







A3: **BI-135585** is reported to have a high degree of selectivity for  $11\beta$ -HSD1, exhibiting over 1000-fold greater potency for  $11\beta$ -HSD1 compared to other hydroxysteroid dehydrogenases.[1] While a detailed public dataset of IC50 values against a full panel of HSD isoforms is not readily available, the high selectivity is a key feature of this compound.

Q4: In what types of experimental systems has the activity of **BI-135585** been characterized?

A4: The inhibitory activity of **BI-135585** has been demonstrated in various systems, including in vitro enzymatic assays with recombinant human 11 $\beta$ -HSD1, ex vivo assays using fresh human and cynomolgus monkey adipose tissue, and in vivo studies in animals and humans where inhibition of 11 $\beta$ -HSD1 is assessed through biomarkers such as the urinary ratio of cortisol to cortisone metabolites.[2][4]

## **Troubleshooting Guide**

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                               | Possible Cause                                                                                                                                                | Suggested Solution                                                                                                                                                                                                                                                                                                                                                  |
|-----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inconsistent IC50 values in in vitro assays.        | 1. Variability in recombinant enzyme activity.2. Purity and stability of BI-135585.3. Assay conditions (e.g., incubation time, substrate concentration).      | 1. Use a standardized lot of recombinant 11β-HSD1 and include a reference inhibitor in each experiment.2. Verify the purity of BI-135585 by HPLC. Prepare fresh stock solutions and store them appropriately.3. Optimize and standardize assay conditions. Ensure substrate concentration is at or below the Km for the enzyme.                                     |
| Low or no inhibition observed in cell-based assays. | 1. Low cell permeability of the compound.2. High protein binding in cell culture medium.3. Inadequate incubation time.                                        | 1. While BI-135585 is orally active, consider using permeability-enhancing reagents if needed, though this is not typically reported as an issue.2. Reduce the serum concentration in the culture medium during the experiment, if compatible with cell health.3. Perform a time-course experiment to determine the optimal incubation time for maximal inhibition. |
| Variability in ex vivo adipose tissue inhibition.   | Differences in tissue     handling and viability.2. Interindividual variability in 11β-HSD1 expression.3.     Incomplete tissue penetration of the inhibitor. | Standardize the protocol for adipose tissue collection, transport, and processing to maintain tissue viability.2.  Normalize the inhibition data to the total protein concentration or a housekeeping gene expression level.3. Ensure adipose tissue explants are of a consistent and small size to                                                                 |



|                                                 |                                                                                                                                                            | allow for adequate diffusion of the inhibitor.                                                                                                                                                                                                                                                                                                                                                                                                        |
|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected in vivo results or lack of efficacy. | 1. Suboptimal dosing or route of administration.2. Pharmacokinetic issues in the animal model.3. Tachyphylaxis (diminishing response to successive doses). | 1. Perform a dose-response study to determine the optimal dose for the desired level of target engagement.2. Conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of BI-135585 in your specific animal model.3. Be aware that tachyphylaxis in adipose tissue has been observed with some 11β-HSD1 inhibitors after continuous dosing.[5] Consider this when designing long-term studies. |

## **Quantitative Data**

Table 1: Potency of **BI-135585** against  $11\beta$ -HSD1

| Assay System     | Target         | IC50 (nM) | Reference |
|------------------|----------------|-----------|-----------|
| Enzymatic Assay  | Human 11β-HSD1 | 13        | [1]       |
| Human Adipocytes | Human 11β-HSD1 | 4.3       | [2][3]    |

Note: While **BI-135585** is reported to be >1000-fold selective for 11 $\beta$ -HSD1, a comprehensive public data table with specific IC50 values for other hydroxysteroid dehydrogenase isoforms is not available.

# Experimental Protocols In Vitro 11β-HSD1 Inhibition Assay (HTRF-based)



This protocol is a representative example for determining the in vitro potency of **BI-135585** using a homogeneous time-resolved fluorescence (HTRF) assay.

#### 1. Materials:

- Recombinant human 11β-HSD1
- Cortisone (substrate)
- NADPH (cofactor)
- Cortisol-d2 (HTRF tracer)
- Anti-Cortisol-Cryptate (HTRF antibody)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 4 mM EDTA, 2 mM MgCl2, and 0.1% BSA)
- BI-135585 stock solution in DMSO
- 384-well low-volume microplates

#### 2. Procedure:

- Prepare serial dilutions of **BI-135585** in DMSO and then dilute into the assay buffer.
- Add 2 μL of the diluted BI-135585 or DMSO (vehicle control) to the wells of the 384-well plate.
- Add 4  $\mu L$  of a solution containing recombinant human 11 $\beta$ -HSD1 and NADPH in assay buffer.
- Initiate the enzymatic reaction by adding 4  $\mu L$  of a solution containing cortisone in assay buffer.
- Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by adding 5 μL of Cortisol-d2.
- Add 5 μL of Anti-Cortisol-Cryptate.



- Incubate the plate at room temperature for 2 hours to allow for the development of the HTRF signal.
- Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- Calculate the ratio of the 665 nm to 620 nm signals and determine the percent inhibition.
- Plot the percent inhibition against the logarithm of the BI-135585 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Ex Vivo Adipose Tissue 11β-HSD1 Inhibition Assay**

This protocol describes a representative method for assessing the inhibitory activity of **BI-135585** in fresh adipose tissue explants.

- 1. Materials:
- · Freshly collected adipose tissue
- Dulbecco's Modified Eagle Medium (DMEM)
- [3H]-Cortisone (radiolabeled substrate)
- Scintillation cocktail
- BI-135585
- 24-well plates
- Incubator (37°C, 5% CO2)
- · Scintillation counter
- 2. Procedure:
- Immediately place freshly collected adipose tissue in ice-cold DMEM.
- Mince the tissue into small fragments (e.g., 10-20 mg).



- Place one tissue fragment into each well of a 24-well plate containing pre-warmed DMEM.
- Add **BI-135585** at various concentrations to the wells. Include a vehicle control (DMSO).
- Pre-incubate the tissue with the inhibitor for 30 minutes at 37°C in a 5% CO2 incubator.
- Add [3H]-Cortisone to each well to a final concentration of approximately 100 nM.
- Incubate for 2-4 hours at 37°C.
- Stop the reaction by placing the plate on ice and removing the medium.
- Extract the steroids from the medium using an organic solvent (e.g., ethyl acetate).
- Separate [3H]-Cortisone and the product, [3H]-Cortisol, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantify the amount of [3H]-Cortisone and [3H]-Cortisol by scintillation counting.
- Calculate the percent conversion of [3H]-Cortisone to [3H]-Cortisol and determine the percent inhibition for each concentration of BI-135585.
- Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

### **Visualizations**



Click to download full resolution via product page



Caption: Mechanism of **BI-135585** action in inhibiting cortisol production.



Click to download full resolution via product page

Caption: Workflow for in vitro and ex vivo **BI-135585** activity assays.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. medchemexpress.com [medchemexpress.com]



- 2. researchgate.net [researchgate.net]
- 3. Discovery of BI 135585, an in vivo efficacious oxazinanone-based 11β hydroxysteroid dehydrogenase type 1 inhibitor PMID: 28528082 | MCE [medchemexpress.cn]
- 4. Safety, pharmacokinetics and pharmacodynamics of BI 135585, a selective 11β-hydroxysteroid dehydrogenase-1 (HSD1) inhibitor in humans: liver and adipose tissue 11β-HSD1 inhibition after acute and multiple administrations over 2 weeks PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Adipose Tissue 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo-Irreversible Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BI-135585 cross-reactivity with other hydroxysteroid dehydrogenases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606072#bi-135585-cross-reactivity-with-other-hydroxysteroid-dehydrogenases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com